N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide
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Overview
Description
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is a complex organic compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties and are used in various medical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide involves several steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating infections caused by drug-resistant bacteria.
Industry: Used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through its nitrofuran moiety. The nitrofuran group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This mechanism is similar to other nitrofuran antibiotics, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds. Its combination of a nitrofuran moiety with a pyridinecarboxamide group makes it a versatile compound for various applications .
Properties
CAS No. |
57905-63-2 |
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Molecular Formula |
C11H8N4O5 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C11H8N4O5/c16-11(8-3-5-14(17)6-4-8)13-12-7-9-1-2-10(20-9)15(18)19/h1-7H,(H,13,16)/b12-7- |
InChI Key |
GZVHDPQRCXMIIU-GHXNOFRVSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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